STING agonist-19

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

STING agonist-19 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity . This compound has shown promise in enhancing immune responses, making it a potential candidate for cancer immunotherapy and vaccine adjuvants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-19 involves a multi-step process that includes the preparation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: STING agonist-19 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of activity.

Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s ability to interact with its molecular targets.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives can be further studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

STING agonist-19 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the STING pathway and its role in immune responses.

Biology: Investigated for its ability to modulate immune responses in various biological systems.

Mecanismo De Acción

STING agonist-19 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of downstream signaling pathways. This activation results in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines . These cytokines play a crucial role in the activation of innate and adaptive immune responses, enhancing the body’s ability to fight infections and tumors .

Comparación Con Compuestos Similares

STING agonist-19 is compared with other similar compounds, such as:

Cyclic dinucleotides (CDNs): These are natural STING agonists that include cyclic GMP-AMP (cGAMP).

Dimeric amidobenzimidazole (diABZI): A synthetic STING agonist that has shown promising results in preclinical studies.

Benzo[b]thiophene-2-carboxamide derivatives: These compounds are designed to enhance STING activation through structural modifications.

This compound stands out due to its unique chemical structure, which allows for enhanced stability and systemic administration, making it a promising candidate for clinical applications .

Actividad Biológica

STING (Stimulator of Interferon Genes) agonists have emerged as a significant focus in immunotherapy, particularly for cancer and viral infections. Among these, STING Agonist-19 (referred to as 19 ) has shown promising biological activity, enhancing immune responses and demonstrating potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in various studies, and implications for clinical applications.

STING agonists activate the STING pathway, which plays a crucial role in the innate immune response. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). This leads to the phosphorylation of interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons (IFNs) and pro-inflammatory cytokines .

The activation of STING by agonists like 19 can enhance the immune system's ability to recognize and eliminate tumor cells or viral pathogens. Specifically, this compound has been shown to induce a robust immune response characterized by:

- Increased production of type I IFNs

- Activation of T cells and natural killer (NK) cells

- Enhancement of antigen-specific immune responses

Efficacy in Research Studies

Recent studies have highlighted the efficacy of this compound in various contexts:

- Anti-Tumor Activity : In preclinical models, this compound demonstrated significant anti-tumor effects. It was found to enhance the efficacy of checkpoint inhibitors by increasing tumor-infiltrating lymphocytes and promoting a pro-inflammatory tumor microenvironment .

- Viral Infections : The compound exhibited antiviral properties against SARS-CoV-2 and other coronaviruses. Research indicated that this compound could reduce viral load and prevent epithelial damage in human airway models . This positions it as a potential therapeutic agent for treating COVID-19.

- Adjuvant for Vaccines : Studies have shown that when used as an adjuvant with vaccines, this compound significantly boosts antibody responses compared to traditional adjuvants like Alum. For instance, mice immunized with a vaccine formulated with 19 exhibited over 1000-fold increases in specific IgG levels .

Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other known STING agonists:

| Agonist | Type | Efficacy | Mechanism |

|---|---|---|---|

| This compound | Synthetic Compound | High anti-tumor and antiviral activity | Activates STING pathway, induces IFNs |

| diABZI | Synthetic Compound | Potent against coronaviruses | Induces STING activation, enhances IFN response |

| cGAMP | Endogenous Ligand | Moderate effectiveness | Natural ligand for STING |

Case Studies

Several case studies illustrate the potential applications of this compound:

- Case Study 1: Cancer Immunotherapy : In a murine model of melanoma, treatment with this compound led to significant tumor regression when combined with PD-1 blockade. The study reported enhanced infiltration of CD8+ T cells into tumors, correlating with improved survival rates .

- Case Study 2: COVID-19 Treatment : A study involving primary human respiratory epithelial cells showed that pre-treatment with this compound significantly reduced SARS-CoV-2 replication. This suggests its potential role as a therapeutic agent during viral outbreaks .

Propiedades

Fórmula molecular |

C41H50N14O5 |

|---|---|

Peso molecular |

818.9 g/mol |

Nombre IUPAC |

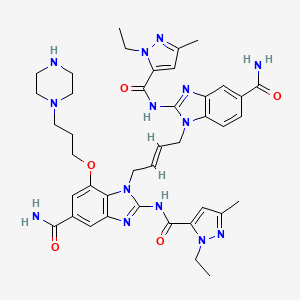

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-piperazin-1-ylpropoxy)benzimidazole-5-carboxamide |

InChI |

InChI=1S/C41H50N14O5/c1-5-54-32(20-25(3)49-54)38(58)47-40-45-29-22-27(36(42)56)10-11-31(29)52(40)15-7-8-16-53-35-30(46-41(53)48-39(59)33-21-26(4)50-55(33)6-2)23-28(37(43)57)24-34(35)60-19-9-14-51-17-12-44-13-18-51/h7-8,10-11,20-24,44H,5-6,9,12-19H2,1-4H3,(H2,42,56)(H2,43,57)(H,45,47,58)(H,46,48,59)/b8-7+ |

Clave InChI |

URPMHTRSFGUHTO-BQYQJAHWSA-N |

SMILES isomérico |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCNCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C=CC(=C3)C(=O)N |

SMILES canónico |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCNCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C=CC(=C3)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.